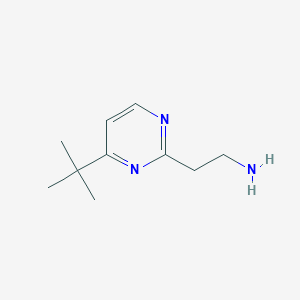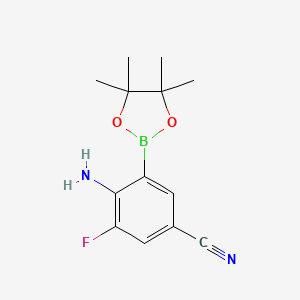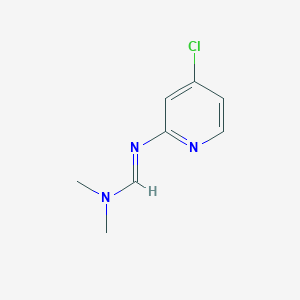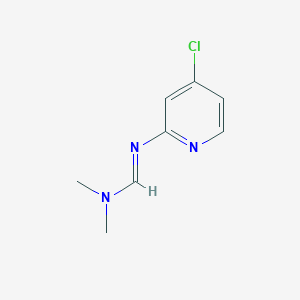
4-(4-Phenoxyphenyl)-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Phenoxyphenyl)-4-piperidinol is an organic compound characterized by a phenoxyphenyl group attached to a piperidinol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Phenoxyphenyl)-4-piperidinol typically involves the reaction of 4-phenoxyphenyl magnesium bromide with piperidone under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound may involve a semi-continuous or fully continuous process. This includes the diazotization of corresponding anilines followed by decomposition of the diazonium salts with sulfuric acid . The process is optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Phenoxyphenyl)-4-piperidinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed under anhydrous conditions.
Major Products: The major products formed from these reactions include various substituted phenyl derivatives, alcohols, and amines, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(4-Phenoxyphenyl)-4-piperidinol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 4-(4-Phenoxyphenyl)-4-piperidinol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparación Con Compuestos Similares
- 4-Phenoxyphenol
- 4-(4-Phenoxyphenyl)ethanol
- 4-(4-Phenoxyphenyl)piperidine
Comparison: 4-(4-Phenoxyphenyl)-4-piperidinol is unique due to the presence of both a phenoxyphenyl group and a piperidinol moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
202716-34-5 |
|---|---|
Fórmula molecular |
C17H19NO2 |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
4-(4-phenoxyphenyl)piperidin-4-ol |
InChI |
InChI=1S/C17H19NO2/c19-17(10-12-18-13-11-17)14-6-8-16(9-7-14)20-15-4-2-1-3-5-15/h1-9,18-19H,10-13H2 |
Clave InChI |
TZTFEKDXABTOAY-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1(C2=CC=C(C=C2)OC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dimethyl[bis(methylsulfanyl)]silane](/img/structure/B14127841.png)






![2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B14127874.png)




